molecular formula C11H15NO2S B8645056 Tert-butyl 1-(1,3-thiazol-2-yl)cyclopropanecarboxylate

Tert-butyl 1-(1,3-thiazol-2-yl)cyclopropanecarboxylate

Cat. No. B8645056
M. Wt: 225.31 g/mol
InChI Key: GZOZDROUAXWPTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 1-(1,3-thiazol-2-yl)cyclopropanecarboxylate is a useful research compound. Its molecular formula is C11H15NO2S and its molecular weight is 225.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality Tert-butyl 1-(1,3-thiazol-2-yl)cyclopropanecarboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tert-butyl 1-(1,3-thiazol-2-yl)cyclopropanecarboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

Tert-butyl 1-(1,3-thiazol-2-yl)cyclopropanecarboxylate

Molecular Formula

C11H15NO2S

Molecular Weight

225.31 g/mol

IUPAC Name

tert-butyl 1-(1,3-thiazol-2-yl)cyclopropane-1-carboxylate

InChI

InChI=1S/C11H15NO2S/c1-10(2,3)14-9(13)11(4-5-11)8-12-6-7-15-8/h6-7H,4-5H2,1-3H3

InChI Key

GZOZDROUAXWPTB-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C1(CC1)C2=NC=CS2

Origin of Product

United States

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

Sodium hydride (702 mg, 17.56 mmol) was suspended in THF (7 mL)/DMF (7 mL) under nitrogen and cooled to 0° C. The product from Step 1 (875 mg, 4.39 mmol) in THF (3 mL)/DMF (3 mL) was added dropwise. The ice bath was removed, and the yellow-orange suspension was stirred at room temperature for 30 min. The mixture was then cooled back down to 0° C., and 1,2-dibromoethane (2.475 g, 13.17 mmol) was added in one portion. The reaction was allowed to warm to room temperature and stirred for 2 h. It was then quenched with saturated NH4Cl and water and extracted with ethyl acetate (2×). The combined organic layers were washed with brine, dried (Na2SO4), and evaporated. Flash chromatography (0-20% ethyl acetate in hexanes) afforded tert-butyl 1-(1,3-thiazol-2-yl)cyclopropanecarboxylate (866 mg, 88%) as a colorless oil. MS ESI: [M+H]+ m/z 226.1.
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702 mg
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7 mL
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875 mg
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3 mL
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3 mL
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2.475 g
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7 mL
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